Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate: is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with bromine, methyl, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate typically involves the bromination of 2,5-dimethylfuran followed by esterification. One common method includes the reaction of 2,5-dimethylfuran with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position. This is followed by the esterification of the resulting brominated furan with methanol and a suitable acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The furan ring can be oxidized to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include azido, thiol, or amino derivatives.
Oxidation: Products include furanones or other oxidized furan derivatives.
Reduction: Products include the corresponding alcohols.
Scientific Research Applications
Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,5-dimethylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and ester groups play crucial roles in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Methyl 2,5-dimethylfuran-3-carboxylate: Lacks the bromine atom, leading to different reactivity and applications.
Ethyl 4-bromo-2,5-dimethylfuran-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its physical and chemical properties.
Uniqueness: Methyl 4-bromo-2,5-dimethylfuran-3-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a candidate for developing new pharmaceuticals .
Properties
Molecular Formula |
C8H9BrO3 |
---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
methyl 4-bromo-2,5-dimethylfuran-3-carboxylate |
InChI |
InChI=1S/C8H9BrO3/c1-4-6(8(10)11-3)7(9)5(2)12-4/h1-3H3 |
InChI Key |
JAIPAAKMRNBXOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(O1)C)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.